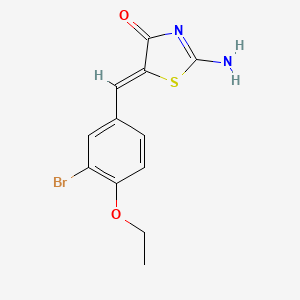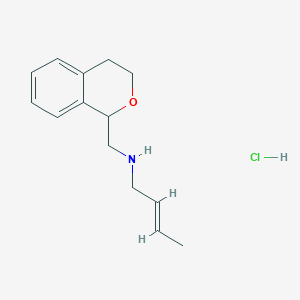
5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as BTE-T, is a thiazolidinone derivative that has been studied for its potential applications in various fields, including medicinal chemistry and material science. This compound has been shown to exhibit interesting biological activities, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and microorganisms. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of various microorganisms, including bacteria and fungi. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. One direction is to further elucidate its mechanism of action, including its interactions with specific enzymes and proteins. Another direction is to optimize its synthesis method, to improve the yield and purity of the compound. A third direction is to explore its potential applications in other fields, such as material science and environmental remediation. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成法
The synthesis of 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 3-bromo-4-ethoxybenzaldehyde and 2-aminothiazolidin-4-one in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming this compound as the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antibacterial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and supramolecular polymers.
特性
IUPAC Name |
(5Z)-2-amino-5-[(3-bromo-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-9-4-3-7(5-8(9)13)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAXJIQUOFART-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![1-acetyl-5-[(2-hydroxy-8-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6077485.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B6077490.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6077495.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6077509.png)


![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6077526.png)
![3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6077532.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)

![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)
![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)